5-Bromo-2-naphthyl 3-methoxybenzoate
Description
5-Bromo-2-naphthyl 3-methoxybenzoate is an ester derivative composed of two aromatic systems: a 3-methoxybenzoate moiety and a 5-bromo-substituted naphthyl group. The 3-methoxybenzoate component features a methoxy (-OCH₃) electron-donating group (EDG) at the meta position of the benzene ring, which influences electronic distribution and reactivity. The naphthyl group, substituted with bromine at the 5-position, introduces steric bulk and electron-withdrawing effects (EWG) due to the bromine atom.
Properties
Molecular Formula |
C18H13BrO3 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C18H13BrO3/c1-21-14-6-2-5-13(11-14)18(20)22-15-8-9-16-12(10-15)4-3-7-17(16)19/h2-11H,1H3 |
InChI Key |
UXLBIPVFKVQPQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 5-Bromo-2-naphthyl 3-methoxybenzoate with structurally related compounds, highlighting key differences in substituents, molecular features, and properties:
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. In contrast, the 5-bromo substituent on the naphthyl group introduces steric hindrance and electron withdrawal, which may reduce solubility in polar solvents compared to unsubstituted naphthyl esters.
Thermal Behavior :
Metal complexes of 3-methoxybenzoate (e.g., lanthanide derivatives) exhibit higher thermal stability (decomposition up to 260°C) due to strong metal-oxygen coordination bonds . Organic esters like this compound are expected to decompose at lower temperatures, primarily through ester bond cleavage.
Spectroscopic Distinctions
- Infrared Spectroscopy :
- Ester vs. Carboxylate : The ester carbonyl (C=O) in this compound is expected near 1720 cm⁻¹, distinct from the carboxylate bands (1568 and 1400 cm⁻¹) observed in sodium or lanthanide 3-methoxybenzoates .
- Methoxy Group : The symmetric and asymmetric stretching of the OCH₃ group (~2850 cm⁻¹ and ~1250 cm⁻¹) would align with trends in methyl 3-methoxybenzoate .
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